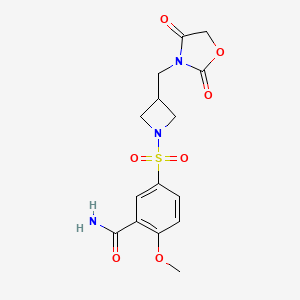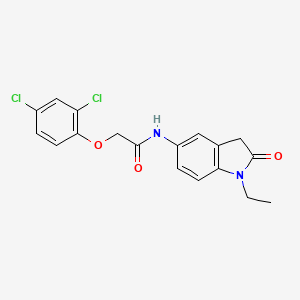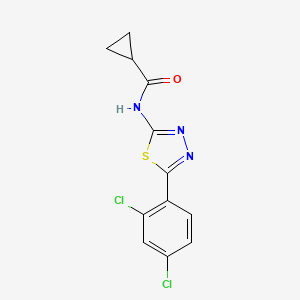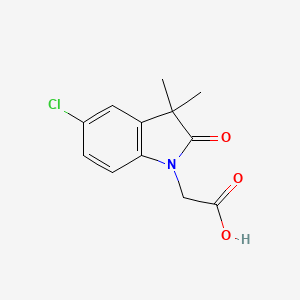
5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C15H17N3O7S and its molecular weight is 383.38. The purity is usually 95%.
BenchChem offers high-quality 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
In medicinal chemistry, this compound could be used as a building block for the synthesis of novel pharmaceutical agents. Its complex structure, which includes an oxazolidinone moiety, may be useful in the development of antibiotics, as oxazolidinones are known for their antibacterial properties .
Pharmacology
Pharmacologically, the compound might serve as a precursor for drugs targeting various diseases. The sulfonyl and azetidine groups present in the molecule could interact with biological targets, potentially leading to new treatments for conditions such as cancer or autoimmune disorders .
Biochemistry
Biochemically, the compound could be important in enzyme inhibition studies. The specific arrangement of functional groups might allow it to bind to active sites of certain enzymes, thereby inhibiting their action, which is a common strategy in drug design .
Chemical Research
In chemical research, particularly in the area of fluorinated building blocks, this compound could be utilized to study the effects of fluorination on molecular properties. Fluorine atoms can significantly alter the behavior of organic molecules, affecting their reactivity and stability .
Organic Chemistry
From an organic chemistry perspective, the compound could be used to explore new synthetic pathways. Its structure contains several functional groups that could undergo various organic reactions, providing insights into reaction mechanisms and kinetics .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in chromatographic methods or mass spectrometry. Its unique mass and structure could help in the identification and quantification of similar compounds in complex mixtures .
Environmental Science
The compound’s potential applications in environmental science could involve the study of its degradation products and their environmental impact. Understanding how such compounds break down in the environment is crucial for assessing their long-term effects .
Material Science
Lastly, in material science, the compound could be investigated for its properties when incorporated into polymers or coatings. The incorporation of pharmaceutical compounds into materials can lead to the development of surfaces with antibacterial properties, which is highly valuable in medical settings .
Propriétés
IUPAC Name |
5-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]sulfonyl-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O7S/c1-24-12-3-2-10(4-11(12)14(16)20)26(22,23)17-5-9(6-17)7-18-13(19)8-25-15(18)21/h2-4,9H,5-8H2,1H3,(H2,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVBDSUQXJWJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-((2,4-Dioxooxazolidin-3-yl)methyl)azetidin-1-yl)sulfonyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2854527.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2854529.png)
![2-[2-(1H-pyrazol-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2854530.png)


![1-(4-methoxyphenyl)-5-oxo-N-[2-(trifluoromethyl)benzyl]pyrrolidine-3-carboxamide](/img/structure/B2854537.png)



![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2854542.png)



